Amikacin impurity D, also known as kanamycin D, is a significant impurity associated with amikacin sulfate, an aminoglycoside antibiotic widely used in clinical settings for treating severe infections caused by Gram-negative bacteria. Amikacin itself is synthesized from kanamycin A through acylation with L-(-)-γ-amino-α-hydroxybutyric acid. The presence of impurities like impurity D can affect the efficacy and safety of pharmaceutical formulations, making its detection and quantification critical in quality control processes.
Amikacin impurity D is derived from the degradation or incomplete synthesis of amikacin, which is primarily produced from kanamycin A. In the context of pharmaceutical applications, it falls under the classification of pharmaceutical impurities that require stringent monitoring to ensure drug quality and compliance with pharmacopoeial standards. Impurity D is one of several known impurities (including A, B, C) that can be present in amikacin formulations .
The synthesis of amikacin involves the acylation of kanamycin A. Specifically, this process can be described as follows:
The synthesis process yields high purity levels and minimizes toxic by-products by employing safe reagents and solvents, reflecting an efficient industrial methodology .
The molecular formula for amikacin impurity D (kanamycin D) is C18H36N4O11. It features multiple hydroxyl groups and amino functionalities that contribute to its biological activity. The structural details include:
The structural complexity necessitates advanced analytical techniques such as high-performance liquid chromatography (HPLC) for characterization and quantification in pharmaceutical preparations .
Amikacin impurity D can participate in various chemical reactions typical of aminoglycosides:
These reactions highlight the importance of controlling environmental conditions during synthesis and storage to minimize degradation.
Amikacin functions primarily by inhibiting bacterial protein synthesis. The mechanism involves:
Data on its efficacy against various pathogens demonstrates its potency against strains resistant to other aminoglycosides due to its modified structure that reduces susceptibility to enzymatic degradation .
Amikacin impurity D exhibits several notable physical and chemical properties:
These properties are crucial for formulating effective pharmaceutical preparations.
Amikacin impurity D serves various roles in scientific research and clinical applications:
Amikacin EP Impurity D (CAS No. 59-01-8), chemically designated as 6-O-(3-Amino-3-deoxy-α-D-glucopyranosyl)-4-O-(6-amino-6-deoxy-α-D-glucopyranosyl)-2-deoxy-D-streptamine, is a structurally defined organic impurity arising during amikacin sulfate synthesis or storage. With the molecular formula C₁₈H₃₆N₄O₁₁ and molecular weight of 484.50 g/mol, it is stereochemically equivalent to kanamycin A, reflecting its biosynthetic relationship to amikacin’s precursor molecules [1] [6]. Regulatory bodies including the European Pharmacopoeia (EP) and U.S. Pharmacopeia (USP) classify it as a "specified impurity," mandating strict limits during amikacin batch release. Per ICH Q3A(R2) guidelines, identification thresholds apply at ≥0.1% concentration, necessitating rigorous analytical monitoring to ensure patient safety and drug efficacy [1] [8].
Table 1: Key Chemical and Regulatory Attributes of Amikacin Impurity D
Property | Specification |
---|---|
CAS Registry Number | 59-01-8 |
Molecular Formula | C₁₈H₃₆N₄O₁₁ |
Molecular Weight | 484.50 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(Aminomethyl)-6-(((1R,2R,3S,4R,6S)-4,6-diamino-3-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2-hydroxycyclohexyl)oxy)tetrahydro-2H-pyran-3,4,5-triol |
Pharmacopeial Status | European Pharmacopoeia (EP) designated impurity |
Maximum Allowable Limit | ≤0.5–1.0% (varies by pharmacopeia) |
Amikacin was developed in 1972 by researchers at Sankyo Co. (Japan) as a semisynthetic derivative of kanamycin A, engineered to resist enzymatic degradation prevalent in aminoglycoside-resistant Gram-negative pathogens [4] [5]. Impurity D’s discovery emerged during process optimization studies when positional isomers generated during the acylation of kanamycin’s deoxystreptamine moiety were characterized. Specifically, incomplete regioselective acetylation at the C-1 amino group by the L-(-)-γ-amino-α-hydroxybutyryl side chain precursor led to residual kanamycin A or its derivatives persisting as process-related impurities [4] [6]. This impurity was subsequently codified in pharmacopeias as "Amikacin EP Impurity D" following analytical method validation campaigns that confirmed its persistence even after purification.
As a structurally congruent analog to amikacin, Impurity D serves as a critical marker compound for evaluating synthetic fidelity, purification efficiency, and stability in amikacin sulfate drug products. Its detection and quantification are mandated in all regulatory submissions (e.g., ANDA, NDA) for amikacin-based injectables [1] [3]. Furthermore, its levels directly reflect manufacturing consistency:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7